Albaspidin AA

Vue d'ensemble

Description

Albaspidin AA is a natural compound isolated from the rhizomes of the plant Dryopteris crassirhizoma Nakai. It is known for its strong antibacterial activity, particularly against the vegetative form of Paenibacillus larvae, a bacterium that affects honeybees . The compound has a molecular formula of C21H24O8 and a molecular weight of 404.41 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Albaspidin AA is typically extracted from the rhizomes of Dryopteris crassirhizoma Nakai. The extraction process involves the use of solvents such as pyridine, dimethyl sulfoxide, ethanol, methanol, and hot water . The compound is then purified using high-performance liquid chromatography (HPLC) with a mobile phase consisting of methanol, ethanol, and trifluoroacetic acid in a ratio of 80:20:0.01 .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity of the compound, which is essential for its use in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Albaspidin AA undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

Applications De Recherche Scientifique

Antibacterial Activity

Albaspidin AA exhibits significant antibacterial properties, particularly against Paenibacillus larvae, a pathogen responsible for American foulbrood in honeybees. The minimum inhibitory concentration (MIC) for this compound is reported to be 220 μM . This potent activity suggests its potential as a natural antimicrobial agent in agricultural applications, especially in beekeeping.

Antiviral Properties

Research indicates that this compound possesses antiviral activity, particularly against influenza viruses. A study highlighted its effectiveness in inhibiting the neuraminidase (NA) enzyme associated with the H5N1 influenza virus. Molecular docking studies revealed that this compound can bind effectively to the active site of NA, demonstrating promising binding energies that suggest it may serve as a lead compound for developing antiviral therapeutics .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes, including β-glucuronidase and protein tyrosine phosphatase 1B (PTP1B). In vitro assays demonstrated that it exhibits competitive inhibition on β-glucuronidase with IC50 values ranging from 5.6 to 8.0 μM , indicating a strong potential for therapeutic applications in managing conditions related to enzyme overactivity . Additionally, its activity against PTP1B suggests possible applications in diabetes management due to the enzyme's role in insulin signaling pathways.

Chemical Structure and Mechanism of Action

The structural characteristics of this compound contribute significantly to its biological activities. The compound's trimeric phloroglucinol structure enhances its binding affinity to target proteins, thereby increasing its efficacy as an inhibitor . The presence of specific functional groups allows for various interactions with enzyme active sites, leading to competitive inhibition mechanisms.

Case Study 1: Antiviral Activity Against H5N1

In a controlled laboratory setting, this compound was tested on Madin-Darby canine kidney (MDCK) cells infected with the H5N1 virus. The results indicated that this compound reduced viral replication and inflammation in infected cells while exhibiting low cytotoxicity (TC50 > 400 μM) . This study underscores the potential of this compound as a therapeutic candidate for influenza infections.

Case Study 2: Antibacterial Efficacy

A field study focused on the application of this compound in beekeeping demonstrated its effectiveness in reducing infection rates of Paenibacillus larvae. Beekeepers reported improved colony health when using this compound as a treatment option, highlighting its practical applications in agriculture and pest management .

Mécanisme D'action

Albaspidin AA exerts its antibacterial effects through multiple mechanisms:

Membrane Damage: The compound disrupts the integrity of bacterial cell membranes, leading to cell death.

Reactive Oxygen Species (ROS) Production: this compound induces the production of reactive oxygen species, causing oxidative stress and cell damage in bacteria.

Enzyme Inhibition: The compound inhibits key bacterial enzymes, further contributing to its antibacterial activity.

Comparaison Avec Des Composés Similaires

Albaspidin AA is compared with other similar compounds, such as:

Hyperforin: Another antibacterial compound with a different mechanism of action.

Uliginosin B: Exhibits strong antibacterial activity but differs in its chemical structure.

Uliginosin A: Similar antibacterial properties but with distinct molecular features.

7-Epiclusianone: Known for its antibacterial activity but with a unique chemical structure.

Drummondin E: Another antibacterial compound with different structural characteristics.

This compound stands out due to its unique combination of strong antibacterial activity and diverse mechanisms of action, making it a valuable compound for various scientific and industrial applications .

Activité Biologique

Albaspidin AA is a bioactive compound derived from natural sources, particularly known for its diverse biological activities, including antibacterial and potential nematocidal effects. This article delves into the biological activity of this compound, summarizing key research findings, presenting data tables, and highlighting case studies that illustrate its pharmacological potential.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 404.41 g/mol

- CAS Number : 3570-40-9

Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Paenibacillus larvae, the causative agent of American foulbrood disease in honeybees. Its Minimum Inhibitory Concentration (MIC) ranges from 0.168 to 220 µM, indicating a strong inhibitory effect on the vegetative form of this pathogen .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Paenibacillus larvae | 0.168 - 220 |

Nematocidal Activity

In addition to its antibacterial properties, this compound shows potential nematocidal activity against L4 stage larvae in vitro. This aspect broadens its applicability in agricultural and veterinary medicine, where controlling parasitic nematodes is crucial .

The mechanism by which this compound exerts its biological effects has been explored through various studies. Molecular docking studies suggest that this compound interacts with specific enzymes and proteins involved in bacterial metabolism and nematode survival. These interactions are critical for its inhibitory effects .

Case Studies and Research Findings

-

Inhibition of β-glucuronidase :

A study evaluated the inhibitory activity of phloroglucinols, including this compound, on β-glucuronidase. The results indicated competitive inhibition with significant binding affinity to the enzyme's active site, suggesting a potential role in therapeutic applications targeting metabolic disorders . -

Anticancer Potential :

Research has indicated that derivatives of this compound may exhibit anticancer properties through mechanisms involving apoptosis induction and inhibition of cell proliferation. These findings warrant further investigation into its efficacy as an anticancer agent . -

Natural Product Applications :

As a natural product, this compound contributes to the exploration of herbal medicines and their derivatives in modern pharmacotherapy. Its diverse biological activities make it a candidate for developing new therapeutic agents against various diseases .

Propriétés

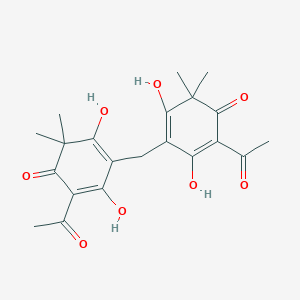

IUPAC Name |

2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJMBQBESJUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.